molecular formula C11H15NO3 B2887366 N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide CAS No. 1219193-56-2

N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide

Cat. No.: B2887366
CAS No.: 1219193-56-2
M. Wt: 209.245
InChI Key: CGJJKZNIFFBLPB-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-10(9-4-3-7-15-9)12-8-11(14)5-1-2-6-11/h3-4,7,14H,1-2,5-6,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJJKZNIFFBLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide involves several steps. One common synthetic route includes the reaction of furan-2-carboxylic acid with (1-hydroxycyclopentyl)methylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors .

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to microtubules, stabilizing them and preventing their depolymerization. This action leads to the inhibition of cell division, making it a potential anticancer agent . Additionally, it may interact with other cellular pathways, contributing to its anti-inflammatory and analgesic effects .

Biological Activity

N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of furan derivatives, which are known for their diverse biological activities. The compound features a furan ring substituted with a carboxamide group and a cyclopentyl moiety, contributing to its unique pharmacological profile.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduction can yield alcohols or amines using lithium aluminum hydride.
  • Substitution : Nucleophilic substitutions can occur at the furan or carboxamide groups, allowing for further functionalization .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan have shown promising activity against various cancer cell lines. A study demonstrated that certain furan derivatives had low IC50 values against cancer cells, indicating potent growth inhibition .

CompoundCell LineIC50 (µM)
35ACHN2.74
35HCT152.37
35MM2312.20
35NUGC-32.48
35NCI-H235.86
35PC-32.68

These findings suggest that this compound could potentially exhibit similar anticancer effects due to structural similarities.

Anti-inflammatory Properties

Furan derivatives have also been investigated for their anti-inflammatory activities. Some studies have reported that compounds containing the furan moiety act as selective COX-2 inhibitors, which are crucial in managing inflammation . In an inflammatory rat model, certain furan derivatives demonstrated significant anti-inflammatory effects comparable to established drugs like rofecoxib.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Purinergic Signaling : Compounds in this class may modulate purinergic receptors, influencing immune responses and inflammation .
  • Androgen Receptor Modulation : Similar compounds have shown potential in inhibiting the proliferation of prostate cancer cells by antagonizing androgen receptors .

Study on Anticancer Efficacy

In a recent study published in Frontiers in Pharmacology, researchers evaluated the anticancer efficacy of several furan-based compounds, including derivatives similar to this compound. The study found that these compounds effectively inhibited cancer cell proliferation and induced apoptosis through various pathways, including NF-kB signaling .

Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of furan derivatives in a carrageenan-induced inflammation model. The results indicated that these compounds significantly reduced swelling and pain, suggesting their potential as therapeutic agents in inflammatory diseases .

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